Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Overview
Description
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate, also known as M-2A-3-4-DCPP, is an organic compound that is widely used in scientific research. M-2A-3-4-DCPP is a synthetic derivate of the amino acid phenylalanine and is used in a variety of research applications. M-2A-3-4-DCPP is a useful compound for research because of its ability to bind with proteins and other molecules, which makes it a powerful tool for studying the structure and function of proteins and other molecules.
Scientific Research Applications
Compound Synthesis and Biological Activity
Phenolic Compounds Synthesis : A study by Ren et al. (2021) explored the synthesis of new phenolic compounds, including derivatives related to Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate. These compounds demonstrated modest inhibitory activities in macrophage RAW264.7 cells, suggesting their potential for anti-inflammatory applications (Ren et al., 2021).
Antimicrobial Properties : Patel and Barat (2010) synthesized new compounds structurally similar to this compound, which showed promising results against various bacterial strains. This indicates potential antimicrobial applications for such compounds (Patel & Barat, 2010).
Chiral Catalysis and Pharmaceutical Intermediates
Asymmetric Synthesis : Narsaiah and Kumar (2011) described an efficient asymmetric synthesis method for a compound closely related to this compound. Such methodologies are crucial in the pharmaceutical industry for producing enantiomerically pure compounds (Narsaiah & Kumar, 2011).
Biocatalysis in Drug Research : Li et al. (2013) studied the biocatalysis of β-amino acids using compounds similar to this compound. This research is significant in drug development, especially for creating pharmaceutical intermediates (Li et al., 2013).
Materials Science and Structural Analysis
- Structural Characterization : Studies like those by Shuang-hu (2014) involve the synthesis and structural characterization of compounds structurally related to this compound. Such research is vital for understanding the properties and potential applications of new materials (Shuang-hu, 2014).
properties
IUPAC Name |
methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYSZDYGRBYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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